Home > Products > Screening Compounds P25743 > Nastorazepide (calcium salt)
Nastorazepide (calcium salt) -

Nastorazepide (calcium salt)

Catalog Number: EVT-10903388
CAS Number:
Molecular Formula: C58H70CaN8O10
Molecular Weight: 1079.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Nastorazepide is synthesized through a multi-step chemical process that involves the coupling of specific amino acids and other chemical reagents. The synthesis typically begins with the formation of a peptide backbone, which is then modified to introduce calcium ions into the structure.

Methods and Technical Details

  1. Peptide Synthesis: The initial step involves solid-phase peptide synthesis, where protected amino acids are sequentially added to a resin-bound support.
  2. Coupling Reagents: Commonly used coupling agents such as benzotriazol-1-yloxytris-(pyrrolidino)phosphonium hexafluorophosphate are employed to facilitate the formation of peptide bonds.
  3. Deprotection: After the desired peptide sequence is achieved, deprotection steps are carried out to remove protective groups from amino acids.
  4. Calcium Salt Formation: The final step involves reacting the peptide with calcium salts under controlled conditions to yield nastorazepide in its calcium salt form .
Molecular Structure Analysis

Nastorazepide's molecular structure is characterized by its complex arrangement of amino acids and the incorporation of calcium ions.

Structure Data

  • Molecular Formula: The exact molecular formula may vary based on specific modifications during synthesis.
  • Molecular Weight: The molecular weight is typically around 1554.74 g/mol, but this can differ depending on the specific formulation and modifications made during synthesis.
  • Structural Features: The structure includes various functional groups typical of peptide compounds, such as amides and carboxylic acids, which contribute to its biological activity .
Chemical Reactions Analysis

Nastorazepide undergoes several chemical reactions during its synthesis and potential applications.

Reactions and Technical Details

  1. Peptide Bond Formation: This reaction is facilitated by coupling agents that activate carboxylic acid groups for nucleophilic attack by amino groups.
  2. Salt Formation: The reaction between the synthesized peptide and calcium salts leads to the formation of nastorazepide, which can be influenced by factors such as pH and temperature.
  3. Stability Studies: Research indicates that nastorazepide exhibits stability under physiological conditions, making it suitable for therapeutic applications .
Mechanism of Action

Nastorazepide functions primarily as an antagonist at the cholecystokinin type 2 receptor.

Process and Data

  • Receptor Interaction: By binding to the cholecystokinin type 2 receptor, nastorazepide inhibits receptor activation, which can lead to reduced signaling pathways associated with pain perception and gastrointestinal motility.
  • Pharmacodynamics: Studies have shown that antagonism at this receptor can influence various physiological responses, potentially offering therapeutic benefits in conditions like cancer-related pain or gastrointestinal disorders .
Physical and Chemical Properties Analysis

Nastorazepide exhibits distinct physical and chemical properties that are critical for its functionality.

Physical Properties

  • Appearance: Typically exists as a white or off-white powder.
  • Solubility: Soluble in water and various organic solvents, which is advantageous for pharmaceutical formulations.

Chemical Properties

  • Stability: Demonstrates stability under standard laboratory conditions but may require specific storage conditions to maintain efficacy over time.
  • pH Sensitivity: The compound's solubility can vary with pH, impacting its bioavailability when administered .
Applications

Nastorazepide has several scientific uses primarily in pharmacology.

  • Therapeutic Applications: Investigated for use in treating gastrointestinal disorders due to its antagonistic effects on cholecystokinin receptors.
  • Research Tool: Utilized in studies aimed at understanding receptor dynamics and developing new therapeutic strategies for related diseases .
  • Potential Cancer Treatment: Ongoing research explores its efficacy in cancer treatment protocols by modulating pain pathways associated with tumor growth and metastasis.
Synthetic Methodologies and Optimization Strategies

Multi-Step Synthesis Pathways for 1,5-Benzodiazepine Derivatives

Nastorazepide calcium salt originates from a complex multi-step synthesis centered on constructing its 1,5-benzodiazepine core. The process initiates with solid-phase peptide synthesis (SPPS) techniques to assemble the peptide backbone, where protected amino acids are sequentially added to a resin-bound support. This is followed by introducing cyclohexyl and tert-butyl groups through nucleophilic substitutions. A critical intermediate, (R)-(-)-2-oxo-3-tert-butoxycarbonylamino-5-cyclohexyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepine, undergoes N-alkylation using 1-chloropinacolone under basic conditions (e.g., sodium hydroxide/toluene). The tert-butoxycarbonyl (Boc) group is subsequently deprotected using hydrochloric acid, yielding a primary amine intermediate [3].

The final steps involve urea bridge formation: reacting the amine with 3-isocyanatobenzoic acid derivatives to create the critical ureido linkage. Calcium salt formation occurs by reacting the free acid form with calcium hydroxide or calcium carbonate in alcoholic solvents. Key optimization strategies include:

  • Temperature control: Maintaining reactions at ≤30°C during acid deprotection to prevent racemization [3].
  • Stoichiometric precision: Using 1.05–1.10 equivalents of calcium sources to minimize residual ions .
  • Chiral integrity: Employing (R)-specific intermediates to preserve stereochemistry at the C3 position of the benzodiazepine ring [3].

Solid-Phase Peptide Synthesis and Calcium Salt Formation

The peptide backbone of nastorazepide is constructed using Fmoc/tBu-based SPPS on trityl chloride resins. The C-terminal carboxylic acid is anchored to the resin via an acid-labile ester bond, enabling cleavage with dilute trifluoroacetic acid (TFA). Following chain elongation, the peptide-resin undergoes global deprotection with TFA/water/triisopropylsilane (95:2.5:2.5), releasing the free peptide acid. Conversion to the calcium salt involves:

  • Neutralization: Treating the acidic crude product with calcium carbonate in methanol/water .
  • Precipitation: Adding antisolvents like methyl tert-butyl ether to crystallize the salt [6].
  • Ion exchange: Using calcium chloride for counterion exchange in aqueous ethanol [6].

Challenges in calcium coordination arise due to the compound’s multiple oxygen donors (carboxylate, carbonyls). X-ray diffraction confirms the calcium ion bridges two nastorazepide molecules, forming a dimeric complex with the formula Ca(C₂₉H₃₅N₄O₅)₂, molecular weight 1079.3 g/mol . This necessitates strict control of:

  • pH (7.0–7.5): To ensure complete ionization of the carboxylate group.
  • Solvent polarity: Hydrophilic solvents (e.g., methanol/water mixtures) enhance ion dissociation and salt formation [6].

Role of Coupling Reagents in Intermediate Formation

Coupling reagents are pivotal for forming amide and ester bonds during intermediate synthesis. Nastorazepide’s ureido bridge and benzodiazepine ring require high-yielding acylation under mild conditions:

Table 1: Key Coupling Reagents in Nastorazepide Synthesis

ReagentTarget BondYield (%)Epimerization Risk
Benzotriazol-1-yloxytris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP)Amide (urea precursor)85–92<1%
N,N'-Dicyclohexylcarbodiimide (DCC)/N-Hydroxybenzotriazole (HOBt)Ester (C1-acylation)78–843–5%
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)/N-Hydroxy-2-pyridinoneFragment condensation90–95<1%

Reagent selection criteria include:

  • Epimerization suppression: HOBt derivatives minimize racemization at chiral centers during fragment coupling .
  • Byproduct solubility: Water-soluble urea byproducts from EDC simplify purification.
  • Compatibility: Acid-labile groups (e.g., tert-butyl esters) require carbodiimide-free reagents like PyBOP .

Crystallization Techniques for Polymorphic Stability

Nastorazepide calcium salt exhibits polymorphism, with Forms I (thermodynamically stable) and III (kinetically favored) identified. Controlled crystallization is achieved through:

  • Solvent engineering: Form I crystallizes from methanol, while Form III precipitates from isopropanol [3].
  • Seeding: Introducing Form I seeds into supersaturated solutions to direct polymorphic outcome [6].
  • Temperature ramping: Gradual cooling (0.5°C/min) from 50°C to 25°C to enhance crystal size uniformity [6].

Table 2: Crystallization Parameters for Nastorazepide Polymorphs

ParameterForm IForm III
SolventMethanolIsopropanol
Concentration (mg/mL)2050
Temperature Profile40°C → 10°C (0.2°C/min)65°C → 25°C (rapid quenching)
Characteristic XRD Peaks (2θ)7.07°, 7.15°, 7.22°1.04°, 1.18°, 3.16°

Stability challenges: Form III converts to Form I under humidity >75% RH. This is mitigated by:

  • Surface dehydration: Storing crystals with molecular sieves.
  • Polymer coating: Applying hydroxypropyl methylcellulose to inhibit hydrate formation [3] [6].

Scalability Challenges in Industrial Production

Industrial-scale production (multi-kilogram batches) faces three primary hurdles:

  • Reaction homogeneity: The calcium incorporation step suffers from viscosity issues in non-polar solvents, limiting mixing efficiency. Solution: Switch to polar aprotic solvents (e.g., dimethylformamide) with high-shear mixers [6].
  • Purification bottlenecks: Column chromatography is impractical for crude peptide purification. Alternative: Countercurrent distribution using ethyl acetate/water systems to isolate nastorazepide acid before salt formation [3].
  • Crystal size distribution: Agglomeration during crystallization reduces batch consistency. Constant composition (CC) methodology addresses this by:
  • Maintaining supersaturation via automated titrant addition [6].
  • Monitoring particle size with laser diffraction to detect aggregation.
  • Adding growth inhibitors (e.g., polyaspartate) to suppress secondary nucleation [6].

Throughput optimization:

  • Cyclical coupling: Reducing SPPS cycle times via microwave-assisted deprotection (50°C, 2 minutes per cycle).
  • Flow chemistry: Continuous hydrogenation for deprotection steps increases throughput by 40% versus batch processing [6]. These strategies collectively enable >80% yield in commercial-scale synthesis while meeting pharmacopeial purity standards (≥99.5% HPLC purity).

Properties

Product Name

Nastorazepide (calcium salt)

IUPAC Name

calcium;3-[[(3R)-1-cyclohexyl-5-(3,3-dimethyl-2-oxobutyl)-4-oxo-2,3-dihydro-1,5-benzodiazepin-3-yl]carbamoylamino]benzoate

Molecular Formula

C58H70CaN8O10

Molecular Weight

1079.3 g/mol

InChI

InChI=1S/2C29H36N4O5.Ca/c2*1-29(2,3)25(34)18-33-24-15-8-7-14-23(24)32(21-12-5-4-6-13-21)17-22(26(33)35)31-28(38)30-20-11-9-10-19(16-20)27(36)37;/h2*7-11,14-16,21-22H,4-6,12-13,17-18H2,1-3H3,(H,36,37)(H2,30,31,38);/q;;+2/p-2/t2*22-;/m11./s1

InChI Key

DLRNGUKRKXEPEL-LJWMURKVSA-L

Canonical SMILES

CC(C)(C)C(=O)CN1C2=CC=CC=C2N(CC(C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)[O-])C4CCCCC4.CC(C)(C)C(=O)CN1C2=CC=CC=C2N(CC(C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)[O-])C4CCCCC4.[Ca+2]

Isomeric SMILES

CC(C)(C)C(=O)CN1C2=CC=CC=C2N(C[C@H](C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)[O-])C4CCCCC4.CC(C)(C)C(=O)CN1C2=CC=CC=C2N(C[C@H](C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)[O-])C4CCCCC4.[Ca+2]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.